molecular formula C13H17NO B5767938 N-Isobutylcinnamamide

N-Isobutylcinnamamide

Cat. No.: B5767938
M. Wt: 203.28 g/mol
InChI Key: LNXFPTPVIMNAOD-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isobutylcinnamamide is an organic compound with the molecular formula C13H17NO It belongs to the class of cinnamamides, which are derivatives of cinnamic acid This compound is characterized by its aromatic structure and the presence of an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isobutylcinnamamide can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with isobutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, yielding this compound as the product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous-flow microreactors. This method offers advantages such as shorter reaction times, mild reaction conditions, and easy control of the reaction process. The use of enzymatic catalysts like Lipozyme® TL IM can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Isobutylcinnamamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amine derivatives.

    Substitution: Substituted aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzylcinnamamide
  • N-(2-Furylmethyl)cinnamamide
  • N-(4-Chlorophenyl)cinnamamide

Uniqueness

N-Isobutylcinnamamide is unique due to its specific structural features, such as the isobutyl group, which imparts distinct biological activities compared to other cinnamamide derivatives. Its unique structure allows it to interact differently with biological targets, leading to varied pharmacological effects .

Properties

IUPAC Name

(E)-N-(2-methylpropyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11(2)10-14-13(15)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,14,15)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXFPTPVIMNAOD-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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